N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide CAS number
N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide CAS number
An In-Depth Technical Guide to N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide
Introduction: A Key Intermediate in Modern Synthesis
N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide, commonly referred to as a Weinreb amide, is a highly versatile and valuable reagent in contemporary organic synthesis. Its structure is distinguished by two key features: a trifluoromethyl group on the aromatic ring and the N-methoxy-N-methylamide functionality. The trifluoromethyl group significantly alters the electronic properties of the benzoyl moiety and often imparts desirable characteristics such as enhanced metabolic stability and lipophilicity to target molecules.[1] This makes it a crucial building block in the development of pharmaceuticals, particularly in oncology and neurology, as well as in the formulation of advanced agrochemicals.[1][2]
The true synthetic utility of this compound, however, lies in its identity as a Weinreb amide. This functionality allows for the controlled synthesis of ketones from carboxylic acid derivatives. Unlike more reactive acylating agents such as acid chlorides or esters, Weinreb amides react with organometallic reagents to form a stable, chelated tetrahedral intermediate. This intermediate resists the common problem of over-addition, thus preventing the formation of tertiary alcohol byproducts and leading to clean, high-yield ketone synthesis.[3] This guide provides an in-depth look at its properties, synthesis, mechanistic advantages, and practical applications for research scientists.
Physicochemical and Spectroscopic Data
A thorough understanding of a reagent's physical properties is fundamental to its successful application in the laboratory. The key characteristics of N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide are summarized below.
| Property | Value | Reference |
| CAS Number | 116332-61-7 | [1][4][5] |
| Molecular Formula | C₁₀H₁₀F₃NO₂ | [1][4] |
| Molecular Weight | 233.19 g/mol | [1][4] |
| Appearance | Colorless to light yellow/orange clear liquid | [1] |
| Purity | ≥97-98% (GC) | [1][4] |
| Density | ~1.27 g/mL | [1] |
| Refractive Index (n20D) | ~1.47 | [1] |
| MDL Number | MFCD08689795 | [1] |
Synthesis and Mechanistic Rationale
The most common and efficient synthesis of N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide involves the acylation of N,O-dimethylhydroxylamine with 4-(trifluoromethyl)benzoyl chloride. This method is widely adopted due to the high availability of the starting materials and the typically high yield of the reaction.
Causality Behind the Synthesis: The reaction proceeds via a nucleophilic acyl substitution. N,O-dimethylhydroxylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. A non-nucleophilic base, such as pyridine or triethylamine, is crucial. It serves as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. Removing the HCl is essential as it would otherwise protonate the N,O-dimethylhydroxylamine, rendering it non-nucleophilic and halting the reaction. The reaction is typically performed at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize potential side reactions.
Caption: General workflow for the synthesis of the title compound.
Application in Ketone Synthesis: The Weinreb Amide Advantage
The primary application of N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide is as a superior precursor for ketone synthesis.[3] When reacted with organometallic reagents like Grignard (R-MgX) or organolithium (R-Li) reagents, it cleanly yields the corresponding ketone.
Expertise & Mechanistic Insight: The success of the Weinreb amide lies in the stability of the tetrahedral intermediate formed upon nucleophilic attack. The oxygen and nitrogen atoms of the hydroxylamine moiety chelate the magnesium (or lithium) ion, forming a stable five-membered ring. This chelated intermediate is stable at low temperatures and does not collapse to eliminate the methoxide group until acidic work-up. This stability prevents the addition of a second equivalent of the organometallic reagent, which is the common pathway that leads to tertiary alcohol byproducts when using esters or acid chlorides. The process is a self-validating system for controlled acylation.
Caption: Reaction mechanism of a Weinreb amide with a Grignard reagent.
Experimental Protocols
The following protocols are representative procedures for the synthesis and application of N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide. Standard laboratory safety practices should be followed at all times.
Protocol 1: Synthesis of N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide
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Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq).
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Solvent & Base: Add anhydrous dichloromethane (DCM) to the flask, followed by cooling the mixture to 0 °C in an ice bath. Slowly add pyridine (2.5 eq) to the stirred suspension.
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Acylation: Dissolve 4-(trifluoromethyl)benzoyl chloride (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add the acid chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
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Work-up: Quench the reaction by slowly adding 1 M HCl (aq). Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure Weinreb amide.
Protocol 2: Synthesis of a Ketone via Weinreb Amide
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Setup: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide (1.0 eq) and dissolve it in anhydrous tetrahydrofuran (THF).
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Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
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Addition of Organometallic: Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq) dropwise via syringe. The internal temperature should be maintained below -70 °C.
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Reaction: Stir the mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC for the disappearance of the starting amide.
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Quenching: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.
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Work-up: Allow the mixture to warm to room temperature. Add diethyl ether and water, then transfer to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash chromatography to obtain the desired ketone.
Safety and Handling
N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide is classified as an irritant.[6]
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Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[6][7] May cause respiratory irritation.[7]
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Precautionary Measures: Always handle this chemical in a well-ventilated fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]
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First Aid: In case of skin contact, wash immediately with plenty of water. If in eyes, rinse cautiously with water for several minutes.[8] If inhaled, move the person to fresh air.[8] Seek medical attention if irritation persists.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9] Recommended storage is at refrigerator temperatures (2 - 8 °C).[1]
Conclusion
N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide stands out as a robust and reliable synthetic intermediate. Its trifluoromethyl-substituted aromatic ring makes it an attractive precursor for molecules in the pharmaceutical and agrochemical sectors. More importantly, its nature as a Weinreb amide provides chemists with a high-fidelity tool for constructing ketone functionalities, circumventing common synthetic pitfalls and enabling the efficient assembly of complex molecular architectures. A comprehensive understanding of its properties, synthesis, and the mechanism behind its utility is essential for any researcher aiming to leverage its full potential.
References
- N-Methoxy-N-methyl-4-(trifluoromethyl)
- Chemical Label N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide. Google Cloud.
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Benzamide, N-methoxy-N-methyl-4-(trifluoromethyl)- . ChemBK. [Link]
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4-Fluoro-N-methoxy-N-methylbenzamide | C9H10FNO2 | CID 14069347 . PubChem. [Link]
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Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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